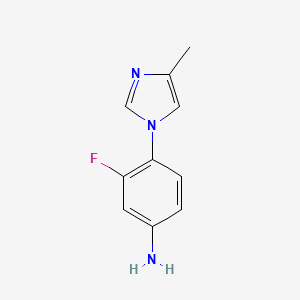

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

概要

説明

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is an important intermediate useful in the preparation of nilotinib .

Synthesis Analysis

The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine involves several steps. An improved process for its preparation has been described in a patent . The process involves the use of toxic and a potential explosive azide such as diphenylphosphoryl azide for conversion of one compound to another .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring . The InChI code for this compound is 1S/C11H9FN2O/c1-8-5-14 (7-13-8)11-3-2-9 (6-15)4-10 (11)12/h2-7H,1H3 .Chemical Reactions Analysis

The trifluoromethyl group in 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine, with strong electron withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine include a density of 1.35, a boiling point of 379.805 °C at 760 mmHg, and a flashing point of 183.5 °C .科学的研究の応用

- Application : “3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine” is a type of substituted imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Method of Application : The synthesis of substituted imidazoles involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results or Outcomes : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Application : A similar compound, “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED .

- Method of Application : The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .

- Results or Outcomes : This building block can typically be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED .

Organic Chemistry

Phosphorescent Emitters in OLEDs

- Application : A similar compound, “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, is a pharmaceutical intermediate component used in the preparation of Nilotinib for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .

- Method of Application : This compound can be synthesized and used as an intermediate in the production of Nilotinib .

- Results or Outcomes : The use of this compound in the synthesis of Nilotinib can lead to effective treatments for various types of leukaemia .

- Application : Imidazole derivatives, such as “3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine”, possess an extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .

- Method of Application : These compounds can be synthesized and used in various biological applications due to their wide range of activities .

- Results or Outcomes : The use of imidazole derivatives can lead to the development of new treatments for a variety of diseases .

- Application : A similar compound, “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, is also used in conjunction with other building block ligands, i.e. pyridylpyrazoles for adjusting the light-emitting colours of the active layer emitters .

- Method of Application : This compound can be synthesized and used as a building block in the production of active layer emitters .

- Results or Outcomes : The use of this compound can lead to the development of new light-emitting devices with adjustable colours .

Pharmaceutical Intermediate

Biological Activities

Light-Emitting Colours of Active Layer Emitters

- Synthetic Methodology in Organic & Biomolecular Chemistry

- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

- Method of Application : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results or Outcomes : These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKNXYCYIYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619259 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine | |

CAS RN |

252340-70-8 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

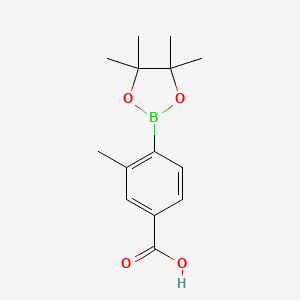

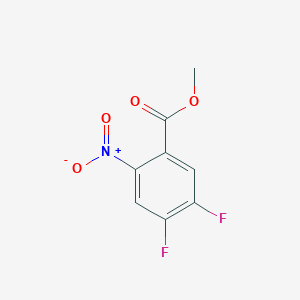

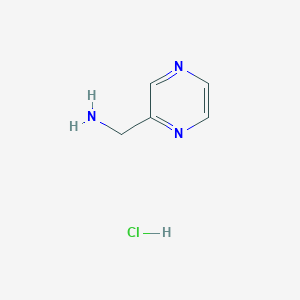

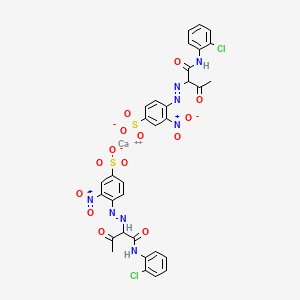

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

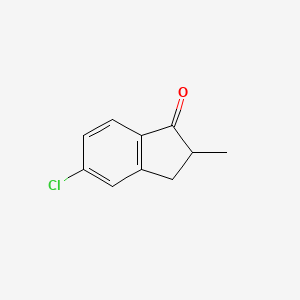

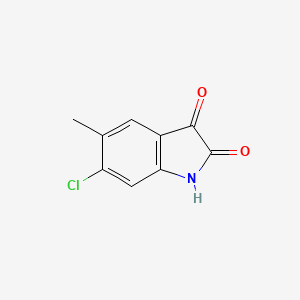

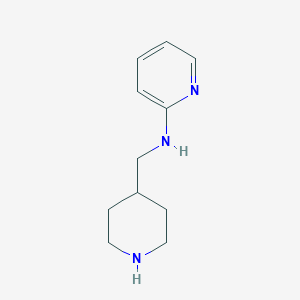

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)